Product packaging for FKBP12 PROTAC dTAG-13(Cat. No.:)

FKBP12 PROTAC dTAG-13

Cat. No.: B607220
M. Wt: 1049.2 g/mol
InChI Key: BJFBRLAWLPZOMJ-QHVFGHLPSA-N
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Description

Evolution of Protein Degradation Strategies in Chemical Biology

For decades, the study of protein function has been a cornerstone of biological research. Traditional methods often involved genetic modifications like knockouts or knockdowns, such as CRISPR-Cas9 or RNA interference, to eliminate or reduce a protein's presence and observe the resulting phenotype. portlandpress.com While powerful, these genetic perturbations can be limited by their irreversibility, slow onset of action, and potential for off-target effects or cellular adaptation. biorxiv.org

To overcome these limitations, chemical biologists sought to develop methods for direct and temporal control over protein abundance. nih.govnih.gov Early strategies included the use of small molecule inhibitors to block a protein's function. However, this approach only affects the protein's activity, not its physical presence, and many proteins lack suitable binding pockets for effective inhibition, rendering them "undruggable". portlandpress.comnih.gov

This led to the development of targeted protein degradation (TPD), a revolutionary approach that co-opts the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate specific proteins. nih.govnih.gov Technologies like hydrophobic tagging and the development of molecular glues represented early forays into this field. nih.govchinesechemsoc.org These strategies set the stage for the creation of more sophisticated and versatile tools, most notably Proteolysis-Targeting Chimeras (PROTACs). portlandpress.comexplorationpub.com

Fundamental Principles of Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules designed to bring a target protein and an E3 ubiquitin ligase into close proximity. explorationpub.combmglabtech.com They consist of three key components: a "warhead" ligand that binds to the protein of interest (POI), an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. explorationpub.com

The mechanism of action is elegant in its simplicity. Once a PROTAC enters a cell, it forms a ternary complex with the POI and an E3 ligase. portlandpress.comtandfonline.com This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome, the cell's primary protein degradation machinery. portlandpress.com A key advantage of this process is its catalytic nature; after the POI is degraded, the PROTAC is released and can engage another target protein molecule, allowing for sustained degradation at sub-stoichiometric concentrations. portlandpress.comnih.gov This catalytic activity and the ability to target proteins without functional active sites have opened up new avenues for tackling previously intractable drug targets. portlandpress.comnih.gov

Conceptual Genesis and Rationale of the dTAG System

While the PROTAC approach was a significant leap forward, it was initially limited by the need to develop a specific high-affinity ligand for each protein of interest. nih.govaddgene.org This presented a considerable challenge for studying novel or "undruggable" proteins for which no such ligands existed. To address this limitation, the degradation tag (dTAG) system was developed as a more generalizable strategy. addgene.orgtocris.com

The dTAG system circumvents the need for a target-specific ligand by employing a "tag-based" approach. addgene.org A protein of interest is genetically fused with a small protein tag, for which a highly selective small molecule degrader has been developed. nih.gov This allows for the rapid degradation of virtually any protein that can be tagged, providing a versatile platform for target validation and functional studies. tocris.com

The core of the dTAG system is the engineered FKBP12F36V protein, which serves as the degradation tag. nih.gov Wild-type FKBP12 is a human protein, and using it as a tag could lead to off-target effects due to the degradation of the endogenous protein. nih.gov To overcome this, researchers utilized a previously developed mutant version, FKBP12F36V. nih.gov

The F36V mutation, a substitution of phenylalanine at position 36 with a valine, creates a "hole" in the protein's binding pocket. nih.gov This engineered cavity allows for the selective binding of a "bumped" ligand that does not bind to the wild-type FKBP12. nih.gov This specificity is crucial for ensuring that only the tagged protein of interest is targeted for degradation, leaving the endogenous FKBP12 and other proteins unaffected. clinisciences.comtargetmol.com The small size of the FKBP12F36V tag (12 kDa) also minimizes the risk of interfering with the natural function of the fused protein. addgene.org

dTAG-13 is the key chemical compound that drives the dTAG system. tocris.comnih.gov It is a heterobifunctional molecule, a PROTAC specifically designed to target the FKBP12F36V tag. clinisciences.comselleckchem.com dTAG-13 consists of:

A selective ligand for FKBP12F36V: This "warhead" is a synthetic ligand, AP1867, which fits into the engineered cavity of the FKBP12F36V tag but does not bind to the wild-type protein. nih.govresearchgate.net

An E3 ligase-recruiting ligand: The "anchor" of dTAG-13 is thalidomide (B1683933), a well-characterized ligand that binds to the Cereblon (CRBN) E3 ubiquitin ligase. nih.govresearchgate.net

A chemical linker: This connects the FKBP12F36V ligand and the CRBN ligand, enabling the formation of the ternary complex. nih.gov

When introduced into cells expressing an FKBP12F36V-tagged protein, dTAG-13 binds to both the tag and CRBN, bringing them together. clinisciences.comnih.gov This proximity triggers the ubiquitination and subsequent proteasomal degradation of the tagged protein. nih.gov Studies have demonstrated that dTAG-13 can induce rapid and potent degradation of a wide range of FKBP12F36V-fused proteins, including BRD4, EZH2, HDAC1, KRAS, and MYC. tocris.com The effects are often observed within hours of treatment and are reversible upon removal of the dTAG-13 molecule. clinisciences.compnas.org

The development of dTAG-13 and the dTAG system has provided researchers with a powerful and versatile tool for the acute and selective depletion of target proteins, enabling the study of their immediate cellular consequences in a way that was not previously possible. nih.govaddgene.org

Research Findings on dTAG-13

The efficacy of dTAG-13 has been demonstrated in numerous studies, both in vitro and in vivo.

Model System Target Protein (fused to FKBP12F36V) Key Finding Reference
293FT CellsNluc (Nano-luciferase)dTAG-13 treatment potently reduced FKBP12F36V-Nluc levels, demonstrating CRBN-dependent degradation. clinisciences.com
MV4;11 CellsBRD4dTAG-13 led to robust and rapid degradation of the BRD4 fusion protein within one hour. clinisciences.comtargetmol.com
Human Leukemia Cell Line (in mice)LuciferaseIn vivo administration of dTAG-13 resulted in a significant and rapid reduction in bioluminescence, indicating effective degradation of the fusion protein. tocris.comclinisciences.com
Mouse EmbryosEomesEx vivo treatment of post-implantation embryos with dTAG-13 led to the loss of Eomes protein within 2 hours. pnas.org
Mouse Embryonic Stem CellsEsrrbdTAG-13 allowed for tunable, dose-dependent repression of the target gene. mpg.de

Structure

2D Structure

Chemical Structure Depiction
molecular formula C57H68N4O15 B607220 FKBP12 PROTAC dTAG-13

Properties

IUPAC Name

[(1R)-3-(3,4-dimethoxyphenyl)-1-[2-[2-[6-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyhexylamino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H68N4O15/c1-7-37(36-32-47(71-4)52(73-6)48(33-36)72-5)54(65)60-29-14-12-19-41(60)57(68)76-43(25-22-35-23-26-44(69-2)46(31-35)70-3)38-17-10-11-20-42(38)75-34-50(63)58-28-13-8-9-15-30-74-45-21-16-18-39-51(45)56(67)61(55(39)66)40-24-27-49(62)59-53(40)64/h10-11,16-18,20-21,23,26,31-33,37,40-41,43H,7-9,12-15,19,22,24-25,27-30,34H2,1-6H3,(H,58,63)(H,59,62,64)/t37-,40?,41-,43+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJFBRLAWLPZOMJ-QHVFGHLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCOC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCOC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H68N4O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1049.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Mechanism of Action of Fkbp12 Protac Dtag 13

Ternary Complex Formation Dynamics

The cornerstone of dTAG-13's activity is the formation of a ternary complex, which consists of the FKBP12F36V-tagged protein of interest (POI), the dTAG-13 molecule, and the E3 ubiquitin ligase. bio-techne.comrndsystems.com The dynamics of this complex, including its formation and stability, are critical determinants of the efficiency and kinetics of target protein degradation. researchgate.netnih.gov

Table 1: Key Components in dTAG-13 Mediated Ternary Complex Formation
ComponentDescriptionRole in Mechanism
dTAG-13A heterobifunctional small molecule composed of a selective FKBP12F36V ligand, a linker, and a cereblon-binding ligand. tocris.comrndsystems.comActs as a molecular bridge, inducing proximity between the target protein and the E3 ligase. nih.govsigmaaldrich.com
FKBP12F36V Fusion ProteinA protein of interest (POI) genetically fused to a mutant version of the FKBP12 protein (F36V). nih.govcreative-biogene.comThe target for degradation, specifically recognized by the dTAG-13 molecule. tocris.comnih.gov
Cereblon (CRBN) E3 Ubiquitin Ligase ComplexA multi-protein complex (CRL4CRBN) that includes CRBN, DDB1, CUL4A, and Rbx1. nih.govresearchgate.netmdpi.comThe recruited cellular machinery that mediates the ubiquitination of the target protein. biorxiv.orgbio-techne.com

The dTAG-13 molecule contains a specific ligand, derived from AP1867, which is engineered to selectively bind to the F36V mutant of the FKBP12 protein. nih.govresearchgate.netsigmaaldrich.com This mutation in the FKBP12 binding pocket ensures that dTAG-13 has high affinity for the tagged fusion protein while exhibiting negligible binding to the endogenous, wild-type FKBP12 protein present in the cell. sigmaaldrich.comnih.gov This specificity is a key feature of the dTAG system, allowing for precise degradation of the target protein without affecting the native FKBP12. tocris.com The target protein of interest is expressed as a fusion chimera with the FKBP12F36V tag, a process often accomplished through CRISPR/Cas9-mediated gene editing for locus-specific knock-in or through lentiviral transgene expression. nih.govcreative-biogene.comnih.gov This generalizable strategy allows, in principle, any intracellular protein to be targeted for degradation. tocris.comrndsystems.com

The other functional end of the dTAG-13 molecule is a ligand, typically a thalidomide (B1683933) or pomalidomide (B1683931) derivative, that binds to Cereblon (CRBN). nih.govresearchgate.netsigmaaldrich.com CRBN functions as the substrate receptor component of the Cullin-RING E3 ubiquitin ligase 4 (CRL4-CRBN) complex. mdpi.comacs.org This complex is a key part of the cell's ubiquitin-proteasome system and is composed of the cullin scaffold protein CUL4A, the adaptor protein DDB1, the RING protein Rbx1, and the substrate receptor CRBN. nih.govresearchgate.netmdpi.comacs.org By binding to CRBN, dTAG-13 effectively hijacks the entire CRL4-CRBN complex and brings it into close proximity with the FKBP12F36V-tagged protein. researchgate.netbiorxiv.org The essential role of CRBN is demonstrated by the fact that dTAG-13 is unable to induce degradation in cells that are deficient in CRBN. nih.govresearchgate.net

The formation of a stable and productive ternary complex is highly dependent on the specific three-dimensional arrangement and intermolecular interactions between the three components. The chemical structure of dTAG-13, including its specific stereoisomers, is precisely defined to facilitate optimal binding to both the FKBP12F36V tag and CRBN. rndsystems.comsigmaaldrich.com While detailed structural studies specifically on dTAG-13's complex stabilization are part of a broader field of PROTAC research, the principles of cooperativity and structural compatibility are paramount. nih.gov The linker connecting the two ligand ends of dTAG-13 also plays a crucial role, providing the correct length and flexibility to allow the POI and E3 ligase to adopt a conformation suitable for ubiquitin transfer. Research visualizing the intracellular dynamics has shown that dTAG-13 induces the formation of distinct foci within the cytoplasm, which represent the assembled ternary complexes. researchgate.net These complexes can form rapidly and persist, indicating a degree of stability that is sufficient for the subsequent enzymatic steps. researchgate.net

Recruitment of the Cereblon (CRBN) E3 Ubiquitin Ligase Complex

Ubiquitination and Proteasomal Degradation Pathway Activation

Once the ternary complex is successfully formed, it triggers the activation of the ubiquitin-proteasome pathway, a major route for controlled protein turnover in eukaryotic cells. This process involves two main steps: the tagging of the target protein with ubiquitin chains and its subsequent destruction by the proteasome.

The proximity of the CRL4-CRBN complex to the FKBP12F36V fusion protein, induced by dTAG-13, enables the E3 ligase to function catalytically. bio-techne.comrndsystems.combio-techne.com The recruited E3 ligase facilitates the transfer of multiple ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to the target protein. nih.govresearchgate.net This process, known as polyubiquitination, results in the formation of a chain of ubiquitin molecules attached to one or more lysine (B10760008) residues on the surface of the target fusion protein. tocris.commdpi.com The efficiency of this step can be influenced by the number and accessibility of solvent-exposed lysine residues on the POI. biorxiv.orgbiorxiv.org

The polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, a large, multi-catalytic protease complex responsible for degrading unwanted or damaged proteins. nih.govrndsystems.commdpi.com The proteasome recognizes and binds to the polyubiquitinated FKBP12F36V fusion protein, unfolds it, and degrades it into small peptides. researchgate.netbio-techne.com The dTAG-13 molecule, having acted catalytically, is then released and can go on to mediate further rounds of degradation. bio-techne.combio-techne.com The dependence of this mechanism on the proteasome and the upstream E3 ligase machinery has been confirmed experimentally. Treatment of cells with proteasome inhibitors, such as carfilzomib (B1684676) or bortezomib, or with MLN4924, an inhibitor of the NEDD8-activating enzyme required for cullin-RING ligase activity, effectively blocks the degradation of target proteins by dTAG-13. nih.govresearchgate.netbiorxiv.org

Table 2: Experimental Validation of the dTAG-13 Degradation Pathway
InhibitorTargetEffect on dTAG-13 ActivityConclusion
Carfilzomib / BortezomibThe ProteasomeBlocks degradation of the target protein. nih.govresearchgate.netbiorxiv.orgConfirms the requirement of proteasomal function for protein turnover. researchgate.netbiorxiv.org
MLN4924NEDD8 Activating Enzyme (NAE)Attenuates degradation of the target protein. nih.govDemonstrates the necessity of an activated Cullin-RING E3 ligase complex. nih.gov
LenalidomideCereblon (CRBN)Competitively inhibits and prevents degradation of the target protein. nih.govConfirms that dTAG-13 acts via direct binding to CRBN. nih.gov
CRBN Knockout CellsCereblon (CRBN)Abrogates dTAG-13 activity. nih.govresearchgate.netProves the absolute requirement of CRBN for the degradation mechanism. nih.govresearchgate.net

Polyubiquitination of the Targeted Fusion Protein

Catalytic Nature of FKBP12 PROTAC dTAG-13 Activity

A key feature of PROTACs, including dTAG-13, is their catalytic mode of action. nih.gov After the polyubiquitinated target protein is released from the ternary complex and directed to the proteasome for degradation, the dTAG-13 molecule is also released and can then bind to another target protein and E3 ligase, initiating another round of degradation. nih.govnih.gov This cyclical process allows a single dTAG-13 molecule to induce the degradation of multiple target protein molecules, making it effective at substoichiometric concentrations. nih.gov

This catalytic activity leads to rapid and potent degradation of the target protein. nih.govclinisciences.com Studies have shown that treatment with dTAG-13 can lead to significant reduction of the target protein levels within just one hour. nih.govclinisciences.com The degradation is also durable, with effects observed for extended periods after administration. clinisciences.com However, the degradation is reversible; upon removal of dTAG-13, the target protein levels can be restored. oup.comclinisciences.com

Specificity and Selectivity Profiling of this compound

The utility of dTAG-13 as a research tool hinges on its high degree of specificity and selectivity. This is primarily achieved through the engineered interaction between the degrader and the mutant FKBP12F36V tag, as well as careful evaluation of its broader cellular interactions.

A critical aspect of the dTAG system's design is its ability to selectively target the FKBP12F36V-tagged protein without affecting the endogenous, wild-type FKBP12 (FKBP12WT). nih.govnih.gov This selectivity is engineered through a "bump-and-hole" approach. biologists.com The F36V mutation in FKBP12 creates a "hole" in the protein's binding pocket. biologists.com The dTAG-13 molecule is designed with a complementary "bump" that fits into this engineered cavity, allowing for high-affinity binding to the mutant protein. biologists.com

Conversely, this "bump" on the dTAG-13 molecule sterically clashes with the phenylalanine residue at position 36 in the wild-type FKBP12, preventing efficient binding. biologists.com As a result, dTAG-13 demonstrates a high degree of selectivity for FKBP12F36V over FKBP12WT. selleck.co.jpnih.gov Experimental data confirms this, showing that dTAG-13 treatment leads to potent degradation of FKBP12F36V-fusion proteins with no discernible effect on the levels of endogenous FKBP12WT. nih.govclinisciences.com

Table 1: Degradation of FKBP12F36V-Nluc in 293FTWT Cells

TreatmentConcentrationDegradation of FKBP12F36V-NlucEffect on Endogenous FKBP12WT
dTAG-13100 nMPotent ReductionNo Alteration
dTAG-7100 nMPotent ReductionNo Alteration

This table summarizes the selective degradation of the FKBP12F36V-Nluc fusion protein by dTAG-13 and a related compound, dTAG-7, without affecting the levels of endogenous wild-type FKBP12, as observed in 293FTWT cells. nih.gov

Beyond its selectivity for the mutant tag, the broader off-target profile of dTAG-13 has been investigated to ensure that its effects are specific to the tagged protein of interest. One area of focus has been the potential for off-target effects on neosubstrates of the CRBN E3 ligase, such as the transcription factor IKZF1. nih.gov Some molecules that bind to CRBN can induce the degradation of its natural substrates. However, dTAG-13 has been shown to have limited to no off-target activity towards IKZF1. nih.gov

To further confirm the on-target mechanism, a negative control compound, dTAG-13-NEG, has been developed. medchemexpress.com This control molecule is structurally similar to dTAG-13 but is unable to effectively induce degradation, helping to distinguish on-target from off-target effects in experimental setups. The development and use of such controls are crucial for validating that the observed biological effects are a direct consequence of the degradation of the intended target protein. medchemexpress.com

Recent studies have also explored the influence of deubiquitinases (DUBs) on PROTAC activity. For instance, the DUB UCHL5 has been identified as a factor that can counteract the degradation induced by CRBN-recruiting PROTACs like dTAG-13. biorxiv.org Knockdown of UCHL5 was found to enhance the degradation of an FKBP12F36V-tagged reporter by dTAG-13, suggesting that the cellular environment can modulate the efficiency of degradation. biorxiv.org Interestingly, this effect was not observed with a VHL-recruiting dTAG molecule, dTAGV-1, indicating a dependency on the specific E3 ligase being hijacked. biorxiv.org

Methodological Frameworks and Experimental Approaches Utilizing Fkbp12 Protac Dtag 13

Genetic Engineering Strategies for Target Protein Fusion

A prerequisite for using the dTAG-13 system is the expression of the target protein as a fusion with the FKBP12F36V tag. creative-biogene.comnih.govbio-techne.com This is achieved through genetic modification, primarily using either CRISPR/Cas9-mediated gene editing to tag the endogenous protein or lentiviral vectors to express a tagged transgene. nih.govcreative-biogene.comtocris.comaddgene.orgtocris.com

To study proteins at their natural expression levels and within their native regulatory context, CRISPR/Cas9 technology is employed to precisely insert the FKBP12F36V coding sequence into the genomic locus of the target gene. nih.govtocris.comaddgene.org This "knock-in" approach ensures that the tagged protein is under the control of its endogenous promoter and regulatory elements.

One effective method for achieving this is through microhomology-mediated end joining (MMEJ). nih.govaddgene.org This strategy utilizes a dual-plasmid system, such as the PITCh vector system. nih.govaddgene.org One plasmid expresses the Cas9 nuclease and a single guide RNA (sgRNA) that directs the Cas9 to create a double-strand break at the desired genomic location (either the N- or C-terminus of the target gene). nih.gov A second donor plasmid contains the FKBP12F36V tag sequence, often along with a selectable marker like blasticidin (BSD) or puromycin (B1679871) resistance, flanked by short microhomology arms that match the sequences surrounding the Cas9 cut site. nih.govaddgene.org The cell's MMEJ repair pathway then integrates the tag-containing cassette into the genomic locus. nih.gov This approach has been successfully used to tag proteins such as BRD4 at their endogenous loci. nih.gov

Alternatively, homology-directed repair (HDR) can be used for the knock-in of the FKBP12F36V tag. addgene.org This method requires longer homology arms in the donor template but can result in precise integration without the potential for small insertions or deletions that can occur with MMEJ. This strategy has been applied to tag the transcription factor YY1. addgene.org

Table 1: Examples of Proteins Endogenously Tagged with FKBP12F36V using CRISPR/Cas9

Target ProteinCell LineCRISPR MethodPurposeReference(s)
BRD4MV4;11MMEJ (PITCh vector)Study selective BRD4 degradation vs. pan-BET bromodomain degradation. nih.gov
YY1-Homology-directed repairEvaluate the role of YY1 as a structural regulator of enhancer-promoter loops. addgene.orgaddgene.org
CDK2Mouse-Study the physiological effects of CDK2 degradation in vivo. nih.govresearchgate.net
CDK5Mouse-Study the physiological effects of CDK5 degradation in vivo. nih.govresearchgate.net
EomesMouse ESCs-Manipulate Eomes function during embryonic development. pnas.org
MLLT1 (AF9)SEM (ALL cells)-Investigate sensitivity to the loss of MLLT1 in leukemia. researchgate.net

For rapid assessment of a protein's susceptibility to dTAG-mediated degradation or when endogenous tagging is challenging, lentiviral vectors provide a versatile platform for the exogenous expression of FKBP12F36V fusion proteins. nih.govaddgene.orgrsc.orgaddgene.org This method is particularly useful for initial validation experiments in a new cell line or for a target protein where the functionality of a tagged version is unknown. addgene.orgaddgene.org

Lentiviral plasmids, such as the pLEX_305 vector, have been modified to be Gateway cloning-compatible, allowing for the straightforward subcloning of a gene of interest to create either N-terminal (FKBP12F36V-POI) or C-terminal (POI-FKBP12F36V) fusions. nih.govaddgene.org These vectors typically include features like tandem HA-tags for easy immunodetection and a selectable marker, such as puromycin resistance, to generate stable cell lines expressing the fusion protein. nih.gov This approach has been widely used to demonstrate the generalizability of the dTAG system across a diverse panel of target proteins, including BRD4, HDAC1, EZH2, MYC, PLK1, and KRASG12V. nih.gov

The decision to fuse the FKBP12F36V tag to the N-terminus or C-terminus of a target protein is a critical design consideration that can impact both the protein's function and the efficiency of its degradation. nih.govaddgene.org The location of the tag can potentially interfere with protein folding, localization, enzymatic activity, or interaction with other proteins. mdpi.com

A literature search for existing data on the target protein can often provide guidance on which terminus is more amenable to being tagged without disrupting function. addgene.org However, if such information is unavailable, it is often necessary to empirically test both N- and C-terminal fusions. addgene.orgaddgene.org Lentiviral expression systems are particularly well-suited for this initial screening, as they allow for a rapid comparison of the functionality and degradation efficiency of both fusion constructs. addgene.orgaddgene.org Studies on voltage-gated sodium channels like NaV1.7 and NaV1.8 have shown that C-terminally tagged versions were degraded more efficiently by dTAG-13 than their N-terminally tagged counterparts. biorxiv.org Conversely, for other targets, an N-terminal tag might be more effective or the only viable option. nih.gov Ultimately, the optimal tagging strategy is target-dependent.

Lentiviral Transgene Expression of FKBP12F36V Fusion Constructs

Quantitative Assessment of Protein Degradation by FKBP12 PROTAC dTAG-13

Following the successful generation of FKBP12F36V-tagged cell lines, it is essential to quantitatively measure the extent and kinetics of protein degradation upon treatment with dTAG-13. The primary methods for this assessment are immunoblotting for direct protein measurement and luciferase-based assays for a more high-throughput analysis of degradation kinetics and potency.

Immunoblotting, or Western blotting, is a fundamental technique used to directly visualize and quantify the reduction in the abundance of the tagged protein. nih.gov Cell lysates are prepared from FKBP12F36V-tagged cells treated with dTAG-13 or a vehicle control (like DMSO) over a time course or at various concentrations. The proteins are then separated by size via gel electrophoresis, transferred to a membrane, and probed with specific antibodies.

An antibody against the target protein itself or against an epitope tag (such as the commonly included HA tag) can be used to detect the fusion protein. nih.govresearchgate.net A loading control, such as an antibody against a stable housekeeping protein like β-actin or GAPDH, is used to ensure equal protein loading across samples. By comparing the band intensity of the fusion protein in dTAG-13-treated samples to the control, the degree of degradation can be quantified. nih.govpnas.orgbiorxiv.org This method has been used to confirm the rapid degradation of proteins like BRD4, Eomes, and USP11, with significant depletion often observed within one to four hours of dTAG-13 treatment. nih.govpnas.orgbiorxiv.org

Table 2: Representative Immunoblotting Results for dTAG-13 Mediated Degradation

Target Fusion ProteinCell LineTreatment TimeObserved DegradationReference(s)
BRD4(short)-FKBP12F36VMV4;111 hourRapid and robust degradation observed. nih.gov
Eomes-degronMouse Embryonic Bodies1 hourComplete loss of protein. pnas.org
FKBP12F36V-HDAC1HEK2932 hoursDepletion to 25% of control levels. biorxiv.org
FKBP12F36V-USP11HEK2934 hoursProtein levels reduced to less than 25% of control. biorxiv.org
FKBP12F36V-KRASG12VMV4;114-8 hoursNear complete degradation observed. nih.gov

For a more high-throughput and sensitive assessment of degradation kinetics and compound potency, dual-luciferase reporter assays are frequently employed. nih.govrsc.orgbmglabtech.com In this system, the FKBP12F36V tag is fused to a reporter enzyme, typically NanoLuciferase (Nluc), which has a bright, stable signal. nih.govrsc.org This entire fusion construct (e.g., FKBP12F36V-Nluc) is co-expressed with a second, independent luciferase, such as Firefly luciferase (Fluc), from the same multicistronic mRNA. nih.gov

The Fluc signal serves as an internal control, normalizing for any effects on transcription or cell viability. nih.govrsc.org The degradation of the FKBP12F36V-Nluc fusion protein is measured as a decrease in the Nluc luminescence signal. By calculating the ratio of Nluc to Fluc signal, a precise and ratiometric readout of protein degradation is obtained. nih.govbmglabtech.com This assay is highly amenable to multi-well plate formats, allowing for the efficient testing of dTAG-13 across a range of concentrations to determine potency (e.g., DC50, the concentration at which 50% degradation is achieved) and over time to determine degradation kinetics. nih.govbiorxiv.org For instance, temporal analysis using this system revealed that dTAG-13 can induce degradation of FKBP12F36V-Nluc as early as one hour after treatment. nih.gov

AlphaScreen Assays for Biochemical Binding and Ternary Complex Formation

The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a critical biochemical method used to characterize the binding properties and ternary complex-inducing capability of dTAG-13. rsc.org This bead-based proximity assay allows for the quantitative assessment of molecular interactions in a homogeneous format. rsc.orgbmglabtech.com Researchers have developed specific AlphaScreen formats to dissect the key interactions required for PROTAC function: binary engagement with the target protein and the E3 ligase, and the subsequent formation of the productive ternary complex. rsc.org

To confirm direct binding to the mutant FKBP12F36V protein, a competition assay is employed. rsc.orgnih.gov In this setup, a biotinylated ligand for FKBP12, such as bio-SLF, is used to bridge streptavidin-coated donor beads and GST-tagged FKBP12F36V bound to glutathione-coated acceptor beads. rsc.org The proximity of the beads results in a strong luminescent signal. rsc.org When dTAG-13 is introduced, it competes with bio-SLF for binding to FKBP12F36V, leading to a dose-dependent decrease in the AlphaScreen signal. rsc.orgnih.gov This assay demonstrates high selectivity, as dTAG-13 shows potent displacement for FKBP12F36V but has a minimal effect on the wild-type (WT) FKBP12 protein. nih.govguidetopharmacology.org A similar displacement assay is used to confirm that the pomalidomide-based moiety of dTAG-13 effectively binds to the CRBN-DDB1 complex, by competing with a biotinylated thalidomide (B1683933) probe (bio-Thal). rsc.orgnih.gov

Beyond binary engagement, AlphaScreen is adapted to directly measure the dTAG-13-mediated formation of the FKBP12F36V–dTAG-13–CRBN ternary complex. rsc.org In this configuration, HIS-tagged CRBN-DDB1 is bound to nickel-chelate acceptor beads, and GST-tagged FKBP12F36V is bound to glutathione (B108866) donor beads. rsc.org A luminescent signal is generated only when dTAG-13 successfully bridges the two proteins, bringing the donor and acceptor beads into close proximity. rsc.orgnih.gov This assay confirms that dTAG-13 is an effective molecular glue, inducing the hetero-dimerization essential for subsequent ubiquitination. rsc.orgresearchgate.net

Table 1: Biochemical Activity of dTAG-13 in AlphaScreen Assays

Assay TypeTarget ProteinMetricResultReference
Ligand DisplacementFKBP12F36VIC50146.80 nM guidetopharmacology.org
Ligand DisplacementFKBP12WTIC50>25 µM guidetopharmacology.org
Ternary Complex FormationGST-FKBP12F36V + HIS-CRBN-DDB1ObservationEffective complex formation rsc.orgnih.gov

Multiplexed Quantitative Mass Spectrometry for Global Protein Degradation Profiling

To assess the specificity of dTAG-13 on a proteome-wide scale, multiplexed quantitative mass spectrometry is the definitive method. nih.goviprox.cn This powerful technique allows for the unbiased and global profiling of protein abundance changes within cells following treatment with the degrader. nih.govnih.gov By comparing the proteomes of cells treated with dTAG-13 to those treated with a vehicle control (like DMSO), researchers can confirm that only the intended FKBP12F36V-tagged protein of interest is degraded, leaving the rest of the proteome unperturbed. nih.gov

In a typical experiment, cells expressing an FKBP12F36V-fusion protein are treated with dTAG-13 for a defined period. nih.gov Subsequently, the cells are lysed, proteins are extracted and digested into peptides, which are then analyzed by liquid chromatography-mass spectrometry (LC-MS). nih.govnottingham.ac.uk Modern quantitative proteomics workflows, such as those using isobaric tags (e.g., TMT) or data-independent acquisition (DIA), enable the simultaneous quantification of thousands of proteins across multiple samples with high accuracy and reproducibility. iprox.cnnih.govacs.org

Studies utilizing this approach have consistently demonstrated the exceptional selectivity of the dTAG system. nih.govbiorxiv.org For instance, when NIH/3T3 cells expressing FKBP12F36V-KRASG12V were treated with dTAG-13, a proteomics analysis that quantified 8,164 proteins identified the FKBP12F36V-KRASG12V fusion as the most significantly downregulated protein. nih.gov Similarly, in PATU-8902 cells expressing LACZ-FKBP12F36V, the fusion protein was the only one significantly degraded upon treatment. biorxiv.orgnih.gov This level of precision is crucial for validating that the observed biological effects are a direct consequence of the targeted protein's loss, rather than off-target activities of the degrader. nih.gov

Control Strategies and Orthogonality in dTAG-13 Research

Utilization of Negative Control Compounds

In research involving PROTACs, the use of negative control compounds is an indispensable strategy for validating that the observed biological or degradation effects are mechanism-specific. biorxiv.orgnih.gov For dTAG-13, a specific negative control, known as dTAG-13-NEG , has been developed. tocris.commedchemexpress.eumedchemexpress.comrndsystems.com This compound is typically an inactive diastereomer or epimer of the active degrader. medchemexpress.euresearchgate.net

dTAG-13-NEG is designed to be structurally very similar to dTAG-13 but contains a modification, often a change in stereochemistry in the E3 ligase-binding moiety, that abrogates its ability to bind to Cereblon (CRBN). biorxiv.orgnih.govmedchemexpress.eu While it retains the ability to bind to the FKBP12F36V tag, its failure to recruit the E3 ligase renders it incapable of forming the ternary complex necessary for inducing protein degradation. biorxiv.org

By treating cells with dTAG-13-NEG and observing a lack of degradation of the target protein, researchers can rigorously conclude that the degradation seen with the active dTAG-13 is dependent on CRBN engagement and the formation of a productive ternary complex. biorxiv.orgnih.gov This control is critical for ruling out non-specific or off-target effects and confirming the intended mechanism of action. nih.govbiorxiv.org

Orthogonal Degrader Systems: Comparison with VHL-recruiting dTAGV-1

While dTAG-13, which co-opts the CRBN E3 ligase, is broadly effective, some FKBP12F36V-tagged proteins can be resistant to CRBN-mediated degradation in certain cellular contexts. biorxiv.orgnih.govmdpi.com To overcome this limitation and expand the utility of the dTAG platform, an orthogonal degrader system was developed: dTAGV-1 . biorxiv.orgnih.gov

dTAGV-1 is a second-generation dTAG molecule that also binds selectively to the FKBP12F36V tag but is linked to a ligand that recruits the von Hippel-Lindau (VHL) E3 ligase complex instead of CRBN. mdpi.commdpi.comresearchgate.net This creates an orthogonal system where researchers can choose between two distinct E3 ligase-mediated degradation pathways (CRBN or VHL) for the same tagged protein. biologists.comnih.gov The ability to switch E3 ligase recruiters is a significant advantage, as dTAGV-1 has been shown to successfully degrade target proteins that were recalcitrant to dTAG-13. biorxiv.orgnih.govbiologists.com A prime example is the degradation of the EWS/FLI fusion oncoprotein, which was effectively targeted by dTAGV-1 but not dTAG-13. biorxiv.orgmdpi.com

Furthermore, comparative studies have shown that dTAGV-1 possesses improved pharmacokinetic properties for in vivo applications compared to dTAG-13, including a longer half-life and greater exposure, leading to a more durable degradation effect in animal models. biorxiv.orgnih.govbiologists.comnih.gov The availability of both CRBN- and VHL-recruiting dTAG molecules provides a versatile and robust toolkit for achieving rapid and selective protein degradation across a wider range of targets and experimental systems. bio-techne.combmglabtech.com

Table 2: Comparison of dTAG-13 and dTAGV-1 Degrader Systems

FeaturedTAG-13dTAGV-1Reference
Recruited E3 LigaseCereblon (CRBN)von Hippel-Lindau (VHL) mdpi.commdpi.com
Target Degradation ExampleBRD4, KRASG12VEWS/FLI, proteins resistant to dTAG-13 nih.govbiorxiv.org
In Vivo Half-Life (T1/2)2.41 hours4.43 hours biorxiv.orgnih.govbiologists.com
In Vivo Exposure (AUCinf)6140 hrng/mL18517 hrng/mL biorxiv.orgnih.gov
System TypeCRBN-basedOrthogonal VHL-based biologists.comnih.gov

Compound Reference Table

Applications in Fundamental Biological Research Utilizing Fkbp12 Protac Dtag 13

Acute Perturbation of Protein Function and Abundance

A key strength of the dTAG-13 system is its ability to induce rapid and controlled changes in protein levels, enabling researchers to study the immediate consequences of protein loss.

Treatment with dTAG-13 leads to the swift degradation of FKBP12F36V-tagged proteins. nih.gov In various cell lines, significant depletion of target proteins is often observed within just one hour of dTAG-13 application. nih.govpnas.orgresearchgate.net For instance, studies have shown that NELFB-FKBP12F36V can be degraded to undetectable levels within 30 minutes in mouse embryonic stem cells. nih.gov Similarly, complete loss of the Eomes protein was achieved within one hour of dTAG-13 treatment in embryoid bodies. pnas.org The degradation kinetics can vary slightly depending on the specific fusion protein, but the system consistently provides a means for rapid protein removal. nih.gov For example, while pronounced degradation of HDAC1-FKBP12F36V, MYC-FKBP12F36V, and PLK1-FKBP12F36V occurs within an hour, near-complete degradation of FKBP12F36V-KRASG12V may take four to eight hours. nih.gov This rapid action is a significant advantage for studying "fast biology," where immediate effects of protein loss need to be assessed. bio-techne.com

Table 1: Examples of Rapid Protein Depletion with dTAG-13

Target Protein Cell/System Type Time to Significant Degradation Reference
NELFB-FKBP12F36V Mouse Embryonic Stem Cells 30 minutes nih.gov
Eomes-FKBP12F36V Embryoid Bodies 1 hour pnas.org
RPP21/RPP40-FKBP12F36V HEK293T Cells 1 hour researchgate.net
NaV1.8-dTAG ND7/23 Cells 1 hour biorxiv.org
FKBP12F36V-fusion proteins Various cell lines As early as 1 hour nih.gov

A major advantage of the dTAG system over genetic knockout methods is its reversibility. tocris.comaddgene.org Upon removal of dTAG-13 from the culture medium, the degradation process ceases, and the synthesis of new protein leads to the recovery of the target protein's levels and function. tocris.comtocris.com This "washout" allows researchers to study the consequences of both protein loss and its subsequent restoration. nih.gov

The kinetics of recovery can be quite rapid. For instance, after dTAG-13 washout, Eomes protein levels were observed to recover substantially within 1 to 2 hours in ex vivo cultured embryos and embryoid bodies. pnas.org Similarly, washout of dTAG-13 led to a swift recovery of FKBP12F36V-KRASG12V and its downstream signaling components within one hour. nih.gov In mouse pre-implantation embryos, about 50% of the degradable protein expression was recovered within 5-8 hours after dTAG-13 removal. nih.gov This reversibility is crucial for distinguishing direct from indirect effects of protein depletion and for studying dynamic cellular processes. researchgate.net

The dTAG-13 system allows for the fine-tuning of target protein levels through dose-dependent regulation. tocris.comoup.com By varying the concentration of dTAG-13, researchers can achieve a graded, or "titratable," degradation of the target protein. nih.govoup.com This enables the study of phenotypes associated with partial protein loss, mimicking situations of haploinsufficiency or the effects of inhibitors with varying potency.

For example, treatment of cells with dTAG-13 concentrations ranging from 0.1 to 500 nM resulted in a corresponding range of NELFB-FKBP12F36V degradation, with lower concentrations inducing partial degradation. nih.gov Similarly, dose-response experiments have demonstrated that dTAG-13 can induce degradation of target proteins in a concentration-dependent manner, with maximal effects often seen at nanomolar concentrations. nih.govbiorxiv.org This titratability provides a level of control that is difficult to achieve with traditional genetic methods, which typically result in a binary "on" or "off" state of protein expression. addgene.org

Table 2: Dose-Dependent Degradation with dTAG-13

Target Protein Cell Line dTAG-13 Concentration Observed Effect Reference
FKBP12F36V-Nluc 293FTWT As low as 100 nM Potent reduction in protein levels nih.gov
FKBP12F36V fusion chimeras MV4;11 As little as 50 nM Potent degradation nih.gov
CDK2dTAG/CDK5dTAG Duodenum Organoids > 100 nM >80-85% degradation oup.com
AcrIIA4-dTAG HCECs ~200 nM Maximal degradation biorxiv.org

Reversibility of Protein Degradation and Functional Recovery

Functional Dissection of Cellular Processes

By enabling the acute and controlled removal of specific proteins, dTAG-13 has become an invaluable tool for dissecting the roles of individual proteins in complex cellular processes.

The dTAG system has been extensively used to study the function of various transcriptional regulators. By degrading these proteins with precise temporal control, researchers can uncover their immediate and direct roles in gene expression and cellular phenotypes.

BRD4: The dTAG-13 system has been used to achieve rapid and potent degradation of endogenously tagged BRD4. tocris.comnih.govresearchgate.net This has allowed for a direct comparison between the effects of BRD4 degradation versus inhibition, revealing that pan-BET bromodomain degradation has a superior antiproliferative effect compared to selective BRD4 degradation in certain contexts. nih.govprobechem.com

ENL: The role of ENL, a YEATS domain-containing protein, in acute myeloid leukemia (AML) has been investigated using dTAG-13. tocris.comcreative-biogene.com Degradation of an ENL-FKBP12F36V fusion protein in an AML cell line led to the suppression of transcriptional initiation and elongation, resulting in cell growth arrest. tocris.com This approach was instrumental in identifying the YEATS domain as a critical chromatin-reader for ENL's function. tocris.com

EZH2: The dTAG system has been applied to degrade EZH2, a histone methyltransferase and a core component of the Polycomb Repressive Complex 2 (PRC2). tocris.comnih.govcreative-biogene.com This allows for the study of the immediate consequences of losing EZH2's catalytic activity and its role in transcriptional repression.

ASH2L: Although not explicitly detailed in the provided context, the inclusion of ASH2L in the outline suggests the dTAG system is applicable to components of histone methyltransferase complexes, allowing for the dissection of their roles in chromatin modification and gene regulation.

EOMES: The dTAG-13 system was used to create a degron-tagged allele of the T-box transcription factor Eomes in mouse models. pnas.org In vitro, dTAG-13 treatment resulted in the rapid and efficient degradation of Eomes, recapitulating the null phenotype. pnas.org These studies also highlighted the rapid recovery of Eomes protein after dTAG-13 washout, demonstrating the system's utility in developmental biology. pnas.org

The dTAG-13 system is also well-suited for studying the function of kinases, which are often central regulators of signaling pathways and the cell cycle.

PLK1: Polo-like kinase 1 (PLK1) is a key regulator of mitosis. The dTAG system has been used to degrade PLK1-FKBP12F36V fusion proteins, enabling the study of its immediate roles in cell division. tocris.comnih.govcreative-biogene.com

MELK: Maternal embryonic leucine (B10760876) zipper kinase (MELK) has been studied using the dTAG system to clarify its role in cancer. creative-biogene.comrsc.org Degrading MELK allows for a direct assessment of its functional importance.

CDK2 and CDK5: Cyclin-dependent kinases 2 and 5 have been investigated using dTAG-13 in vivo. oup.com Mice with dTAG-tagged CDK2 or CDK5 were generated, and treatment with dTAG-13 resulted in rapid and robust protein degradation in various tissues. oup.combiologists.com For example, in bone marrow cells and duodenum organoids, dTAG-13 treatment led to over 80% degradation of CDK2 and over 85% degradation of CDK5. oup.com This approach allows for the study of the physiological consequences of kinase loss in adult animals. oup.com

Characterization of Oncogenic Proteins (e.g., KRASG12V, MYC, EWS/FLI1)

The dTAG-13 system has been instrumental in dissecting the acute cellular consequences of depleting key oncogenic driver proteins, providing insights that are often difficult to obtain through slower genetic methods like RNA interference. nih.gov

KRASG12V : Researchers have used dTAG-13 to study the immediate effects of losing the KRASG12V oncoprotein. nih.gov By fusing FKBP12F36V to KRASG12V, treatment with dTAG-13 led to near-complete degradation of the fusion protein within four to eight hours. nih.gov This rapid depletion allowed for the characterization of immediate downstream effects on proteomic signaling. nih.govresearchgate.net Quantitative mass spectrometry following FKBP12F36V-KRASG12V degradation revealed rapid reversal of the oncogenic phenotype to a basal cellular state. nih.gov

MYC : The dTAG system has also been applied to the MYC oncoprotein. tocris.comnih.gov In MV4;11 leukemia cells expressing a MYC-FKBP12F36V fusion, dTAG-13 treatment resulted in pronounced degradation of the protein within just one hour. nih.gov This rapid removal is critical for studying a protein like MYC, which has a short half-life and complex regulatory roles, allowing researchers to uncouple direct from indirect effects of its loss. mdpi.comnih.gov

EWS/FLI1 : The study of the EWS/FLI1 fusion protein, the primary driver of Ewing sarcoma, has also utilized the dTAG platform. biorxiv.orgnih.gov While dTAG-13 was shown to be effective in degrading control proteins in Ewing sarcoma cell lines, it was less effective at degrading the FKBP12F36V-EWS/FLI1 fusion protein. biorxiv.org This finding highlighted context-specific differences in the efficacy of CRBN-mediated degradation and led to the development of a second-generation degrader, dTAGV-1, which recruits the VHL E3 ligase and proved more effective for this particular target. mdpi.combiorxiv.orgnih.gov This demonstrates the system's utility in identifying the optimal degradation machinery for specific targets.

Table 1: dTAG-13 Mediated Degradation of Oncogenic Proteins

Target Protein Cell Line / Model Key Findings Citations
KRASG12V NIH/3T3, MV4;11 Near-complete degradation in 4-8 hours; rapid reversal of oncogenic signaling. mdpi.comnih.govresearchgate.net
MYC MV4;11 Pronounced degradation observed within 1 hour of dTAG-13 treatment. mdpi.comtocris.comnih.gov

| EWS/FLI1 | EWS502 (Ewing sarcoma) | Showed limited degradation with dTAG-13, revealing context-specific limitations of CRBN-recruitment for this target. | biorxiv.orgnih.gov |

Studies on Protein Transport and Homeostasis (e.g., SLC proteins)

The dTAG-13 system has proven effective for studying solute carrier (SLC) proteins, the largest family of transporters in the human genome. mdpi.comnih.gov Many SLCs are multi-pass transmembrane proteins, which have traditionally been challenging targets for functional analysis due to a scarcity of chemical inhibitors. nih.gov

Research has demonstrated that SLCs located in various subcellular compartments—including the plasma membrane, lysosome, and mitochondria—are amenable to dTAG-mediated degradation. nih.gov In one study, 13 different SLCs were fused with the FKBP12F36V tag and ectopically expressed in cells. nih.gov Treatment with dTAG-13 successfully induced the degradation of these fusion proteins, confirming that the cellular degradation machinery can access these complex transmembrane targets. nih.gov

Furthermore, by using CRISPR to engineer an endogenous allele of SLC38A2 with the dTAG, researchers achieved chemical control over the protein's abundance. nih.gov This approach allows for the study of protein function at physiological expression levels. The successful degradation of these transporters via dTAG-13 opens avenues for investigating their roles in cellular processes like nutrient uptake and pH homeostasis with high temporal resolution. nih.govmdpi.com

Modulation of Epigenetic Landscapes (e.g., Histone Marks, Chromatin Accessibility)

The rapid action of dTAG-13 is particularly advantageous for studying the direct consequences of depleting proteins involved in epigenetic regulation. Traditional knockout methods are often too slow to distinguish primary effects from downstream, compensatory changes, especially for long-lived proteins. researchgate.net

A study focusing on ASH2L, a core component of the COMPASS/KMT2 complexes responsible for histone H3 lysine (B10760008) 4 (H3K4) methylation, utilized dTAG-13 to overcome these limitations. researchgate.net By tagging endogenous ASH2L with FKBP12F36V in mouse embryo fibroblasts, researchers achieved its rapid degradation upon dTAG-13 treatment. This led to a series of ordered, yet relatively slow, downstream effects on the epigenetic landscape:

Histone Marks : A decrease in H3K4me3 levels was observed shortly after ASH2L degradation, followed by an increase in H3K4me1 at promoters and a decrease at some enhancers. Changes to other marks like H3K27ac and H3.K27me3 occurred with a considerable delay. researchgate.net

Chromatin Accessibility : In parallel with the changes in histone marks, chromatin compaction increased at promoters, affecting the accessibility of DNA to the transcriptional machinery. researchgate.net

High-Throughput Screening and Target Validation

The dTAG-13 system serves as a powerful platform for both the initial identification and subsequent validation of novel biological and therapeutic targets. tocris.comrndsystems.com It merges the precision of genetic modification with the temporal control of small molecules. nih.gov

Identification of Novel Biological Targets

dTAG-13 can be used in screening approaches to uncover the functions of previously uncharacterized or "undruggable" proteins. By systematically tagging proteins and observing the phenotypic consequences of their acute degradation, researchers can identify critical nodes in biological pathways. biorxiv.orgaddgene.org

A key example is the validation of the YEATS domain-containing protein ENL as a target in acute myeloid leukemia (AML). tocris.comrndsystems.com By expressing ENL as an FKBP12F36V fusion in an AML cell line, treatment with dTAG-13 led to selective ENL degradation. This resulted in a genome-wide suppression of transcriptional elongation and arrested cell growth, identifying the YEATS domain as essential for ENL-dependent cell proliferation and validating ENL as a potential therapeutic target in AML. tocris.com

Validation of Therapeutic Targets in Disease Models

The dTAG-13 system is a versatile tool for validating whether the depletion of a specific protein can produce a therapeutic effect in various disease models, including cancer and in vivo systems. mdpi.comchemshuttle.com This approach provides a direct link between protein loss and a biological outcome, which is a critical step in drug development. tocris.comresearchgate.net

Cancer Models : The system has been widely used to validate targets in cancer cell lines. For instance, the degradation of FKBP12F36V-tagged BRD4 demonstrated that its loss inhibits cell proliferation. tocris.comnih.gov Similarly, depleting CDK2 and CDK5 in bone marrow cells and duodenum organoids derived from engineered mice using dTAG-13 resulted in robust protein degradation without causing significant changes in cell viability, providing insights into the specific roles of these kinases. nih.gov

In Vivo Validation : The efficacy of dTAG-13 has been demonstrated in animal models. tocris.comtocris.com In one study, a luciferase-FKBP12F36V fusion protein was expressed in a human leukemia cell line and engrafted into mice. tocris.comnih.gov Subsequent treatment with dTAG-13 led to a rapid decrease in the bioluminescence signal, indicating effective and rapid degradation of the target protein in a live animal. tocris.comnih.gov This confirms the potential of the dTAG system for in vivo target validation studies. mdpi.comresearchgate.net

Integration with Advanced Biological Tools

A major strength of the dTAG-13 system is its seamless integration with other advanced biological tools, most notably CRISPR/Cas9 genome editing. creative-biogene.com This combination allows for precise, endogenous-level analysis of protein function.

The standard approach involves using CRISPR/Cas9 to "knock-in" the sequence for the FKBP12F36V tag into a specific gene locus within the cell's genome. tocris.comnih.govnih.gov This results in the expression of the endogenous protein of interest as a fusion with the tag, avoiding artifacts associated with overexpressing a protein from a plasmid. nih.gov Once the tagged cell line or mouse model is created, dTAG-13 can be applied to induce degradation of the endogenously expressed protein. tocris.comresearchgate.net

This integrated CRISPR-dTAG platform offers several advantages:

Physiological Relevance : It allows for the study of proteins at their natural expression levels.

Kinetic Control : It provides rapid and reversible control over protein abundance, which is difficult to achieve with traditional CRISPR-based knockout or interference methods. nih.govbio-techne.com

Tunable Expression : The system can be adapted for more complex regulation. For example, the "CasTuner" toolkit combines a dCas9-based transcriptional repressor fused to the FKBP12F36V degron. biorxiv.org In this setup, the amount of the repressor can be tuned by titrating the concentration of dTAG-13, allowing for analog, dose-dependent control of endogenous gene expression. biorxiv.org

This synergy between dTAG technology and CRISPR provides researchers with a sophisticated and versatile toolkit to dissect complex biological systems with high precision. creative-biogene.com

Table 2: Mentioned Chemical Compounds

Compound Name Description
dTAG-13 A heterobifunctional PROTAC that recruits FKBP12F36V-tagged proteins to the CRBN E3 ligase for degradation.
dTAGV-1 A second-generation dTAG molecule that recruits FKBP12F36V-tagged proteins to the VHL E3 ligase.
dBET6 A PROTAC that induces pan-BET bromodomain degradation.
JQ1 A small molecule inhibitor of BET bromodomains.
Trametinib An allosteric inhibitor of the MEK1 enzyme.
Lenalidomide An immunomodulatory drug that binds to the CRBN E3 ligase.
Pomalidomide (B1683931) An immunomodulatory drug that binds to the CRBN E3 ligase, related to Lenalidomide.
AP1867 A synthetic ligand that selectively binds to the mutated FKBP12F36V protein.

| Thalidomide (B1683933) | A ligand for the CRBN E3 ligase, used as a component in some PROTACs. |

Regulation of CRISPR/Cas9 Activity via Anti-CRISPR Protein Degradation

The dTAG-13 system has been engineered to provide precise temporal control over CRISPR/Cas9 gene-editing activity. biorxiv.org This is achieved by regulating the stability of anti-CRISPR (Acr) proteins, which are natural inhibitors of Cas9. biorxiv.org In one such system, the anti-CRISPR protein AcrIIA4 is fused to a dTAG (FKBP12F36V). biorxiv.org When co-expressed with Cas9 and a single guide RNA (sgRNA), the AcrIIA4-dTAG fusion protein binds to the Cas9/sgRNA complex, preventing it from associating with DNA and thereby inhibiting its nuclease activity. biorxiv.org

The introduction of the dTAG-13 molecule triggers the recruitment of the CRBN E3 ligase to the AcrIIA4-dTAG protein, leading to its rapid proteasomal degradation. biorxiv.org The destruction of the inhibitor protein unleashes the CRISPR/Cas9 complex, allowing it to perform its targeted gene-editing function. biorxiv.org This "off-to-on" switch enables precise control over the timing of Cas9 activity, which is crucial for minimizing off-target effects and studying the immediate consequences of gene edits. biorxiv.orgnih.gov

This dTAG-based control system has been successfully applied to regulate various CRISPR-based technologies in human cells, including:

Gene Cutting: In human colorectal epithelial cells (HCECs), dTAG-13-mediated degradation of AcrIIA4-dTAG activated Cas9 to target and reduce levels of the PLK1 protein, leading to increased cell death and reduced proliferation. biorxiv.org

CRISPR Interference (CRISPRi): By fusing the dTAG to AcrIIA4 in cells expressing a nuclease-dead Cas9 (dCas9) transcriptional repressor, dTAG-13 treatment activated CRISPRi, leading to the targeted knockdown of GFP reporter expression. biorxiv.org

CRISPR Activation (CRISPRa): The system was also used to control a dCas9-based transcriptional activator. biorxiv.org Degradation of AcrIIA4-dTAG by dTAG-13 induced the expression of a target gene, p21, which resulted in decreased cellular proliferation. biorxiv.org

Furthermore, researchers have demonstrated dose-dependent control over Cas9 activity using a dTAG approach, allowing for the fine-tuning of genome editing outcomes. acs.org By titrating the concentration of the degrader, it is possible to control the longevity of the Cas9 protein and thereby influence its on-target versus off-target activity. acs.orgmpg.de

Studies in Preclinical Model Organisms

The dTAG-13 degrader has proven to be a versatile and effective tool for studying protein function in vivo, particularly in mouse models. rndsystems.comtocris.com Its ability to induce rapid, selective, and reversible degradation of tagged proteins allows for temporal analysis of protein loss in a whole-organism context. nih.govoup.com

In vivo Applications in Mouse Models

The dTAG system has been successfully applied in numerous mouse models to investigate the roles of specific proteins in both normal physiology and disease. creative-biogene.com A common strategy involves generating mouse lines with an FKBP12F36V tag knocked into the locus of a specific gene, allowing for endogenous protein degradation upon dTAG-13 administration. biologists.combio-techne.com

One of the first demonstrations of in vivo efficacy involved a disseminated leukemia model. nih.gov Mice were engrafted with human leukemia cells (MV4;11) expressing a luciferase-FKBP12F36V fusion protein. nih.gov Administration of dTAG-13 resulted in a significant, rapid, and durable decrease in the bioluminescent signal, indicating effective degradation of the fusion protein in a living organism. nih.govtocris.com Importantly, the signal recovered after treatment cessation, demonstrating the reversibility of the system. nih.gov

Subsequent studies have expanded the application to various endogenously tagged proteins in mice:

CDK2 and CDK5: To explore the physiological consequences of degrading Cyclin-dependent kinase 2 (CDK2) and Cyclin-dependent kinase 5 (CDK5), mouse lines with dTAG sequences knocked into the respective genes were created. nih.govnih.gov Treatment with dTAG-13 resulted in robust protein degradation in multiple organs. oup.comnih.gov

KRASG12V: In a mouse model of lung adenocarcinoma (LUAD), dTAG-13 was used to degrade the oncogenic KRASG12V protein. biorxiv.org The targeted degradation of dTAG-KRASG12V led to a blockade of downstream signaling, proliferation arrest, apoptosis, and ultimately, durable tumor regression. biorxiv.org

NELFB: The dTAG system was used to degrade the NELF-B (Negative Elongation Factor B), a component of the NELF complex involved in RNA Polymerase II pausing, in adult mice. biologists.comnih.gov

The table below summarizes key findings from in vivo applications of dTAG-13 in mouse models.

Target ProteinMouse ModelKey Research FindingCitations
Luciferase-FKBP12F36VLeukemia XenograftDemonstrated rapid, potent, and reversible degradation of a reporter protein in vivo. nih.gov
CDK2-dTAGKnock-in MouseRobust degradation in most organs following dTAG-13 administration; caused microscopic changes only in the testis. nih.govnih.gov
CDK5-dTAGKnock-in MousedTAG-13 induced efficient degradation in various tissues, helping to clarify its physiological roles in adult mice. nih.govnih.gov
KRASG12V-dTAGSyngeneic LUAD ModelTargeted degradation led to efficient and durable regression of lung adenocarcinoma. biorxiv.org
NELFB-dTAGKnock-in MouseEfficient degradation in multiple adult tissues, enabling the study of its role in transcriptional regulation. biologists.comnih.gov

Investigations in Preimplantation Mouse Embryos and Organoids

The dTAG-13 system has been instrumental in studying protein function during the earliest stages of mammalian development and in complex, three-dimensional organoid cultures. biologists.com

In preimplantation mouse embryos, dTAG-13 has been shown to be effective and non-toxic for ex vivo culture. nih.gov When applied to embryos with endogenously tagged proteins, it allows for the acute depletion of key developmental factors. For example, the degradation of the transcription factor EOMES in blastocyst-stage embryos using dTAG-13 resulted in a failure to form outgrowths, effectively replicating the null phenotype. pnas.orgnih.gov Similarly, the degradation of NELFB in preimplantation embryos cultured ex vivo was profound within just one hour of exposure, revealing a role for NELFB in zygotic genome activation. biologists.comnih.gov The system has also been used to degrade GABPA, another transcription factor, to study its role during different windows of pre-implantation development. researchgate.net

The utility of dTAG-13 also extends to organoid models, which bridge the gap between cell culture and in vivo studies. In duodenum organoids derived from CDK2-dTAG and CDK5-dTAG mice, treatment with dTAG-13 led to rapid and robust degradation of the target proteins without affecting cell viability or the transcriptome. nih.govnih.govresearchgate.net This demonstrates the system's efficacy in complex, self-organized cellular structures and its suitability for studying tissue-specific protein function ex vivo. biologists.com

Model SystemTargeted ProteinKey Research FindingCitations
Preimplantation Mouse Embryo (ex vivo)NELFBProfound degradation within 1 hour; revealed a role in attenuating major zygotic genome activation. biologists.comnih.gov
Preimplantation Mouse Embryo (ex vivo)EOMESRapid degradation led to a loss of outgrowth potential, phenocopying the Eomes-null blastocyst. pnas.org
Preimplantation Mouse Embryo (ex vivo)GABPAEnabled the study of the protein's function during specific time windows of early development. researchgate.net
Duodenum Organoids (ex vivo)CDK2 / CDK5Rapid and robust protein degradation with no appreciable change in viability or the transcriptome. nih.govnih.govresearchgate.net
Small Intestine Organoids (ex vivo)CDK2 / CDK5Over 80% degradation of CDK2 and over 95% of CDK5 was achieved within 4 hours. biologists.com

Analysis of Tissue-Specific Degradation and Systemic Effects

Studies involving systemic administration of dTAG-13 in mice have provided valuable insights into its biodistribution and tissue-specific efficacy. Following intraperitoneal (IP) injection in mice with endogenously tagged NELFB, near-complete degradation was observed in several tissues within six hours. biologists.combiologists.com A similar broad degradation pattern was seen in CDK2-dTAG and CDK5-dTAG mice. nih.govnih.gov

A consistent and critical finding across multiple studies is that dTAG-13 does not effectively cross the blood-brain barrier. biologists.comnih.govnih.govbiologists.com In both NELFB- and CDK-tagged mouse models, no significant protein degradation was observed in the brain following systemic IP administration. biologists.comresearchgate.netbiologists.com However, direct intracranial injection of dTAG molecules can induce localized protein degradation, confirming that the dTAG system is functional in brain cells but that the ligand has restricted access. biologists.com This property can be advantageous for distinguishing central versus peripheral functions of a target protein.

The dTAG system is also effective across the placental barrier. Administration of dTAG-13 to pregnant female mice resulted in near-complete (>90%) degradation of tagged NELFB in post-implantation embryos four hours after injection. biologists.comnih.gov However, studies degrading the transcription factor EOMES in post-implantation embryos showed less effective and more variable degradation compared to in vitro treatment, suggesting that ligand biodistribution in vivo can be a limiting factor in some developmental contexts. pnas.orgnih.govbiologists.com

Advanced Research Considerations and Future Directions

Context-Dependent Degradation Efficacy of FKBP12 PROTAC dTAG-13

The effectiveness of dTAG-13 in promoting the degradation of a target protein is not absolute and can be significantly influenced by the cellular environment. Factors such as the protein's location within the cell and the specific cell type can alter both the efficiency and the speed of degradation.

The subcellular compartment where an FKBP12F36V-tagged protein of interest (POI) resides plays a critical role in its susceptibility to dTAG-13-mediated degradation. researchgate.net Since PROTACs like dTAG-13 rely on hijacking endogenous cellular machinery, specifically the Cereblon (CRBN) E3 ubiquitin ligase, the accessibility of this machinery to the target protein is paramount. researchgate.net

Studies have systematically investigated how degradation efficiency varies by localizing FKBP12F36V-tagged proteins to different organelles. Research shows that dTAG-13, which recruits the CRBN E3 ligase, effectively degrades target proteins localized to the cytoplasm, nucleus, outer mitochondrial membrane, and the endoplasmic reticulum. mdpi.com In contrast, the VHL-recruiting counterpart, dTAGV-1, is effective against proteins in the cytoplasm, nucleus, and endoplasmic reticulum but not the outer mitochondrial membrane. mdpi.com This highlights that the choice of E3 ligase recruiter can be critical depending on the target's location.

Further research has confirmed that PROTAC-mediated degradation can occur directly at the site of protein localization. researchgate.net For instance, both nuclear- and endoplasmic reticulum-localized FKBP12F36V were substantially degraded following treatment. researchgate.net The efficiency of degradation in different compartments can also be influenced by the presence and activity of deubiquitinases (DUBs), which can counteract the ubiquitination process. For example, the subcellular distribution of certain DUBs can lead to differential degradation of a PROTAC target depending on its location. biorxiv.org

Subcellular LocationdTAG-13 (CRBN-recruiting) Degradation EfficiencydTAGV-1 (VHL-recruiting) Degradation Efficiency
CytoplasmEffectiveEffective
NucleusEffectiveEffective
Outer Mitochondrial MembraneEffectiveIneffective
Endoplasmic ReticulumEffectiveEffective
Golgi ApparatusVariable/IneffectiveVariable/Ineffective
LysosomeIneffectiveIneffective
PeroxisomeIneffectiveIneffective
Table 1: Summary of dTAG-mediated degradation efficiency based on the subcellular localization of the FKBP12F36V-tagged target protein. Data synthesized from multiple studies. researchgate.netmdpi.com

The rate at which dTAG-13 induces protein degradation can differ significantly across various cell types and experimental conditions. This variability is often linked to the expression levels of the components of the ubiquitin-proteasome system, particularly the recruited E3 ligase.

For example, in mouse embryonic stem cells (mESCs), dTAG-13 can induce the degradation of a target protein to undetectable levels within just 30 minutes. nih.gov Similarly, rapid degradation, often beginning as early as one hour after treatment, has been observed in 293FT cells. nih.gov However, the efficacy of dTAG-13 can be diminished in cell lines with low expression of CRBN or its associated cullin-RING ligase components. biorxiv.org Studies in HCT116 cells, which have relatively low levels of CRL4-CRBN components, showed that dTAG-13 was less effective compared to its performance in other cell lines like hTERT-RPE1. biorxiv.org

The kinetics of degradation are also a function of the dynamic process of protein synthesis versus degradation. researchgate.net Temporal analysis of various FKBP12F36V fusion proteins in MV4;11 cells demonstrated that while all were potently degraded, the specific rates can vary between different target proteins even within the same cell line. nih.gov This suggests that inherent properties of the target protein or its fusion construct can also influence degradation kinetics.

Cell LineTarget ProteinTime to Max DegradationKey FindingCitation
mESCsNELFB-FKBP12F36V~30 minutesExtremely rapid and efficient degradation. nih.gov
293FTFKBP12F36V-Nluc~1 hourRapid degradation dependent on CRBN. nih.gov
MV4;11Various Fusions (BRD4, MYC, etc.)1-4 hoursPotent but variable degradation rates. nih.gov
HCT116GFP-dTAGIneffectiveLow CRBN expression limits efficacy. biorxiv.org
Table 2: Examples of variability in dTAG-13 degradation kinetics across different cellular contexts.

Influence of Target Protein Subcellular Localization on Degradation Efficiency

Understanding and Overcoming Resistance Mechanisms to dTAG-13 Mediated Degradation

As with other targeted therapies, acquired resistance is a potential challenge for PROTACs. Research has focused on identifying the molecular basis of resistance to dTAG-13 and developing strategies to overcome it.

A primary mechanism of resistance to dTAG-13 is the disruption of the E3 ligase machinery it is designed to hijack. Since dTAG-13's function is entirely dependent on recruiting the CRL4CRBN E3 ligase complex, any alterations that impair this complex can confer resistance. biorxiv.orgresearchgate.netnih.gov

Loss-of-function mutations in the CRBN gene are a well-documented mechanism of resistance to immunomodulatory drugs (IMiDs) that also rely on CRBN, and this same principle applies to dTAG-13. acs.org Studies investigating the emergence of resistance to dTAG-13 in vivo have found that while multiple factors can contribute, a common theme is the dysregulation of the proteolytic machinery. biorxiv.org In some cases, dTAG-13-resistant tumor cells showed a complete lack of CRBN expression, rendering the degrader ineffective. biorxiv.org Beyond CRBN itself, mutations or loss of other components of the ubiquitin-proteasome system can also interfere with targeted protein degradation. acs.org

A powerful strategy to circumvent resistance due to CRBN pathway alterations is to switch to a degrader that utilizes a different E3 ligase. This concept of "E3 ligase switching" is exemplified by the development of dTAGV-1. nih.govbiorxiv.org dTAGV-1 is a second-generation dTAG molecule that also binds to FKBP12F36V but recruits the von Hippel-Lindau (VHL) E3 ligase complex instead of CRBN. mdpi.combiorxiv.org

This approach has proven effective in overcoming dTAG-13 resistance. In preclinical models where resistance was driven by CRBN loss or other defects in the CRL4CRBN complex, switching to dTAGV-1 restored the degradation of the target protein. biorxiv.org This demonstrates that the resistance was specific to the E3 ligase pathway and not due to alterations in the target protein itself.

Furthermore, some target proteins are inherently resistant to degradation by one dTAG molecule but not the other, a phenomenon described as contextual or "recalcitrant" degradation. biorxiv.org For example, the fusion oncogene EWS/FLI, a driver of Ewing sarcoma, was found to be resistant to degradation by the CRBN-recruiting dTAG-13 but was effectively degraded by the VHL-recruiting dTAGV-1. mdpi.combiorxiv.org This highlights the necessity of having a toolkit of degraders that recruit different E3 ligases to ensure broad applicability and provide a means to overcome both acquired and intrinsic resistance. biorxiv.org

Role of E3 Ligase Components (e.g., CRBN) in Resistance Development

Continuous Development of Next-Generation FKBP12-Targeting Degraders

The field of targeted protein degradation is rapidly evolving, with ongoing efforts to develop new degraders with improved properties and novel mechanisms of action. The development of dTAGV-1 from the original dTAG-13 is a prime example of this progression, offering an alternative E3 ligase and an improved pharmacokinetic and pharmacodynamic profile for in vivo studies. nih.govscribd.com

Beyond simply switching E3 ligases, researchers are exploring entirely new degradation pathways. For instance, Autophagy-Targeting Chimeras (AUTACs) have been developed to induce protein degradation via the lysosomal pathway instead of the proteasome. mdpi.com These molecules link a target-binding ligand to a small molecule that induces selective autophagy, offering a potential alternative for proteins that are resistant to proteasomal degradation. mdpi.com While still in early development, AUTACs targeting FKBP12 have been designed, showcasing the potential to expand the toolkit for controlling protein levels. mdpi.com

The overarching goal is to create a suite of versatile, potent, and highly specific degradation tools. This includes developing degraders that can target proteins in previously inaccessible cellular compartments, overcome a wider range of resistance mechanisms, and offer even more precise temporal and spatial control over protein function. nih.govscribd.com

Expansion to Diverse E3 Ligase Recruitment (e.g., VHL)

The original dTAG-13 molecule functions by recruiting the Cereblon (CRBN) E3 ubiquitin ligase to the FKBP12F36V-tagged protein of interest. nih.govbiorxiv.org While highly effective for a broad range of targets, researchers have observed that the degradation efficiency can be context-dependent, with some fusion proteins proving resistant to CRBN-mediated degradation. nih.govbiorxiv.orgresearchhub.com This limitation prompted the development of second-generation dTAG molecules that engage different E3 ligase complexes.

A significant expansion of the dTAG platform has been the development of molecules that recruit the von Hippel-Lindau (VHL) E3 ligase. nih.govbiorxiv.orgmdpi.com The VHL-recruiting degrader, known as dTAGV-1, provides a critical alternative to the CRBN-based system. biorxiv.orgnih.govresearchgate.net This allows researchers to switch the E3 ligase utilized for degradation, which can overcome resistance observed with dTAG-13. nih.govbiologists.com For instance, the oncogenic fusion protein EWS/FLI, a driver of Ewing sarcoma, was found to be recalcitrant to degradation by the CRBN-recruiting dTAG-13 but was successfully degraded upon treatment with the VHL-recruiting dTAGV-1. nih.govbiorxiv.orgresearchhub.commdpi.com

The ability to co-opt different E3 ligases like CRBN or VHL with distinct degrader molecules (dTAG-13 and dTAGV-1, respectively) for the same FKBP12F36V-tagged target enhances the platform's versatility. nih.govresearchgate.net This dual-ligase approach increases the probability of successful degradation across diverse cellular contexts and target proteins. mdpi.combiologists.com Furthermore, dTAGV-1 has demonstrated improved pharmacokinetic and pharmacodynamic properties compared to dTAG-13 in some in vivo models, suggesting it may be a more optimized tool for certain applications. nih.govbiologists.com This expansion towards a multi-ligase system represents a move towards a more universally applicable strategy for precise protein control. biorxiv.org

Table 1: Comparison of dTAG Molecules for E3 Ligase Recruitment

FeaturedTAG-13dTAGV-1
E3 Ligase Recruited Cereblon (CRBN) nih.govbiorxiv.orgresearchgate.netvon Hippel-Lindau (VHL) nih.govbiorxiv.orgresearchgate.net
Primary Application Initial standard for dTAG system biorxiv.orgAlternative for CRBN-resistant targets nih.govresearchhub.com
Target Ligand Binds FKBP12F36V nih.govresearchgate.netBinds FKBP12F36V nih.gov
Key Advantage Well-characterized, broad utility nih.govOvercomes context-specific limitations of dTAG-13 nih.govmdpi.com

Exploration of Novel Ligands and Linker Chemistries for Optimized Degradation

The efficacy of a PROTAC molecule like dTAG-13 is not solely dependent on its binding moieties but is also heavily influenced by the linker connecting them. The length, composition, and attachment points of the linker play a crucial role in the formation of a stable and productive ternary complex between the target protein, the degrader, and the E3 ligase. nih.gov Consequently, significant research efforts are dedicated to exploring novel linker chemistries to optimize degradation performance.

Initial development of the dTAG system involved creating a series of heterobifunctional degraders with varying linker lengths and compositions to identify the most potent candidates, which led to the selection of dTAG-13 as a lead compound. nih.gov Further studies continue this exploration. For example, to evaluate the impact of linker composition on VHL-mediated degradation, an analog of dTAGV-1 called dTAG-63 was synthesized. nih.gov This molecule features a polyethylene (B3416737) glycol (PEG)3 linker instead of the all-carbon linker found in dTAGV-1, allowing for direct comparison of linker types. nih.gov

The systematic exploration of "linkerology" is a key strategy for improving degrader potency and properties. researchgate.net This involves creating libraries of degraders with diverse linkers, such as alkyl and PEG chains of different lengths, to empirically determine the optimal linker for a given target-ligase pair. This approach allows for the fine-tuning of the degrader's spatial and geometric arrangement, which is critical for inducing effective ubiquitination and subsequent degradation. researchgate.net

Methodological Enhancements for Precision and Throughput in dTAG-13 Studies

To fully leverage the capabilities of the dTAG system, researchers are developing more sophisticated and efficient methods for analyzing degradation outcomes. These advancements focus on increasing the speed, scale, and precision of dTAG-13 experiments, enabling more comprehensive and unbiased insights into protein function.

Development of Automated Assays for High-Throughput Degradation Studies

Traditional methods for measuring protein degradation, such as Western blotting, are often low-throughput and semi-quantitative. To overcome these limitations, automated assays suitable for high-throughput screening (HTS) have been developed. These assays are crucial for efficiently screening libraries of dTAG analogs or for testing the effects of degradation across many different conditions or cell lines. acs.org

A widely used method is the dual-luciferase reporter assay. rsc.org In this system, the FKBP12F36V tag is fused to a nano-luciferase (Nluc) reporter, which is co-expressed with a control firefly luciferase (Fluc) from the same transcript. nih.govrsc.org The ratio of Nluc to Fluc luminescence provides a normalized, quantitative measure of the degradation of the tagged protein. nih.gov This assay is highly sensitive, has a large dynamic range, and is readily adaptable to automated microplate formats, making it ideal for high-throughput dose-response studies. acs.org More advanced complementation systems, such as the HiBiT platform where a small peptide tag on the target protein reconstitutes a functional nanoluciferase with a larger fragment, also provide a powerful means to quantify protein abundance in living cells in a high-throughput manner.

Advancements in Quantitative Proteomics for Unbiased Temporal Profiling

To understand the full impact of degrading a specific protein, it is essential to assess changes across the entire proteome. Multiplexed quantitative mass spectrometry-based proteomics has become an indispensable tool for achieving an unbiased, global view of the cellular response to dTAG-13 treatment. nih.govnih.govbiorxiv.org This technology allows for the precise quantification of thousands of proteins simultaneously, confirming the high selectivity of the dTAG system and revealing the downstream consequences of target degradation. biorxiv.orgrsc.org

Temporal profiling, where proteomic analysis is conducted at multiple time points after dTAG-13 administration, provides crucial insights into the kinetics of protein loss and the subsequent cascade of cellular events. nih.govrsc.org For example, studies using time-resolved proteomics have shown that at early time points (e.g., one hour), only the FKBP12F36V-tagged protein is significantly depleted. rsc.org At later time points (e.g., four hours), changes in the levels of downstream effector proteins become apparent, mapping the direct and indirect consequences of the initial degradation event. nih.govrsc.org These advanced proteomic strategies, which can include stable isotope labeling (SILAC) or isobaric tagging (iTRAQ), provide a dynamic and unbiased profile of the cellular response, offering a powerful method to elucidate complex biological pathways. oup.com

Table 2: Methodological Approaches in dTAG-13 Research

MethodologyApplication in dTAG-13 StudiesKey Advantages
Dual-Luciferase Assay High-throughput screening of degrader potency and dose-response. nih.govrsc.orgQuantitative, automated, high sensitivity.
Quantitative Proteomics (e.g., MS-based) Unbiased confirmation of degradation selectivity and temporal profiling of downstream effects. nih.govnih.govGlobal proteome coverage, high precision, reveals indirect effects. rsc.orgoup.com

Q & A

Q. What is the molecular mechanism of FKBP12 PROTAC dTAG-13 in targeted protein degradation?

dTAG-13 is a heterobifunctional PROTAC comprising a thalidomide-derived CRBN-binding moiety and a selective ligand for the mutant FKBP12F36V. It bridges FKBP12F36V-tagged proteins to the E3 ubiquitin ligase CRBN, enabling ubiquitination and proteasomal degradation. This system avoids off-target effects on endogenous wild-type FKBP12 due to the F36V mutation’s selectivity .

Q. How should researchers validate dTAG-13-mediated degradation efficiency in vitro?

  • Cell lines : Use engineered cell lines expressing FKBP12F36V fusion proteins (e.g., MV4;11 cells with BRD4(short)-FKBP12F36V or 293FTWT cells with FKBP12F36V-Nluc).
  • Concentration and time : Treat cells with 100–500 nM dTAG-13 for 0.5–4 hours.
  • Validation methods : Western blot for target protein levels (e.g., BRD4, luc-FKBP12F36V) and luminescence assays for luciferase-tagged fusions .

Q. What are the critical storage and handling protocols for dTAG-13?

  • Storage : Store lyophilized powder at -20°C (stable for 3 years). Prepare stock solutions in DMSO (e.g., 10 mM), aliquot, and store at -80°C (stable for 6 months) or -20°C (1 month).
  • Solubility : Heat to 37°C and sonicate before use to avoid precipitation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in dTAG-13 degradation kinetics across different cellular models?

Variations in degradation rates may arise from differences in:

  • Fusion protein expression levels : Quantify FKBP12F36V-tagged protein abundance via qPCR or flow cytometry.
  • CRBN availability : Validate CRBN expression via Western blot; low CRBN levels may require CRISPR/Cas9-mediated upregulation.
  • Proteasome activity : Use proteasome inhibitors (e.g., MG-132) as controls to confirm degradation is proteasome-dependent .

Q. What strategies optimize dTAG-13 solubility and stability for in vivo studies?

  • Formulation : Prepare working solutions with DMSO (5%), PEG300 (40%), Tween 80 (5%), and ddH2O (50%) to enhance solubility.
  • Dosing regimen : For murine models, administer 10–50 mg/kg via intraperitoneal injection daily. Monitor pharmacokinetics using luciferase-based reporters (e.g., luc-FKBP12F36V in MV4;11 xenografts).
  • Modified analogs : Consider PROTACs like IGP002 for improved metabolic stability, but validate selectivity to avoid off-target degradation of wild-type FKBP12 .

Q. How does dTAG-13 compare to other FKBP12F36V-targeting PROTACs (e.g., dTAGV-1) in specificity and efficacy?

  • dTAG-13 : Binds CRBN and degrades FKBP12F36V fusions (e.g., BRD4, KRASG12V) with minimal off-target effects.
  • dTAGV-1 : Recruits VHL instead of CRBN, offering an alternative E3 ligase for degradation in CRBN-resistant models.
  • Key considerations : Compare degradation half-lives, cell permeability, and tissue distribution in parallel experiments .

Q. What experimental controls are essential when analyzing dTAG-13-induced transcriptional changes?

  • Negative controls : Use wild-type FKBP12-expressing cells or CRBN-knockout models to confirm on-target effects.
  • Rescue experiments : Co-treat with proteasome inhibitors to block degradation.
  • Transcriptomic analysis : Perform RNA-seq with GSEA to identify pathways enriched post-degradation (e.g., interferon response in dTAG-13-treated LUAD models) .

Data Contradiction Analysis

Q. How to interpret conflicting reports on dTAG-13’s ability to degrade endogenous vs. exogenous FKBP12F36V fusions?

  • Key evidence : dTAG-13 degrades exogenous FKBP12F36V-BRD4 in MV4;11 cells but spares endogenous FKBP12WT. Contradictions may arise from improper fusion tag design (e.g., incomplete F36V mutation) or cross-reactivity in non-engineered systems.
  • Resolution : Validate tag integrity via sequencing and use orthogonal degradation systems (e.g., BromoTag) for comparison .

Q. Why do some studies report prolonged degradation effects in vivo despite dTAG-13’s short half-life?

  • Mechanism : dTAG-13 induces sustained downstream pathway inhibition (e.g., KRASG12V degradation blocks MAPK signaling), leading to durable tumor regression in xenografts.
  • Monitoring : Use dual bioluminescence imaging (e.g., CBRed-S8L-F12 + CBG2) to track target degradation and tumor burden simultaneously .

Methodological Best Practices

Q. What protocols ensure reproducible dTAG-13-mediated degradation in primary cell cultures?

  • Lentiviral transduction : Introduce FKBP12F36V fusions into primary cells (e.g., murine B16F10 melanoma cells).
  • Dose titration : Optimize dTAG-13 concentrations (0.1–1 µM) to balance efficacy and cytotoxicity.
  • Functional assays : Couple degradation with phenotypic readouts (e.g., apoptosis via Annexin V staining) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.